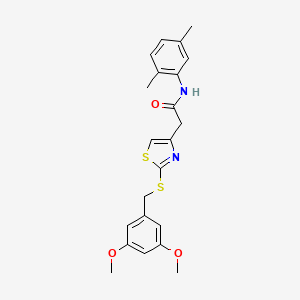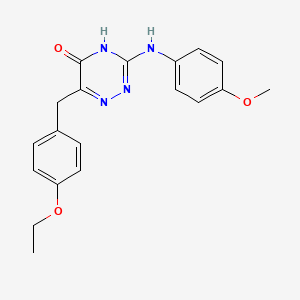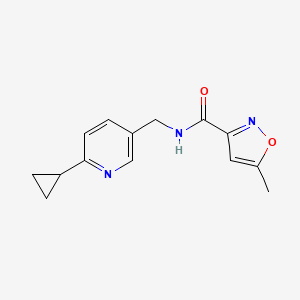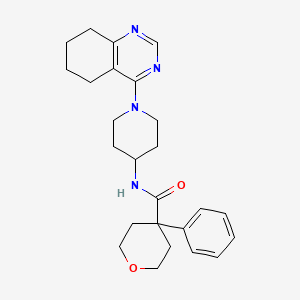![molecular formula C27H27N3O2 B2572340 4-[1-[3-(2-Methylphenoxy)propyl]benzimidazol-2-yl]-1-phenylpyrrolidin-2-one CAS No. 637754-90-6](/img/structure/B2572340.png)
4-[1-[3-(2-Methylphenoxy)propyl]benzimidazol-2-yl]-1-phenylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[1-[3-(2-Methylphenoxy)propyl]benzimidazol-2-yl]-1-phenylpyrrolidin-2-one is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as "MPBP" and is known for its unique chemical structure and potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of MPBP is not fully understood. However, it is believed to interact with various neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. MPBP has been shown to act as a partial agonist at dopamine D2 receptors and a full agonist at serotonin 5-HT1A receptors. It also modulates the activity of N-methyl-D-aspartate (NMDA) receptors, which play a crucial role in learning and memory.
Biochemical and Physiological Effects:
MPBP has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its antipsychotic and antidepressant properties. MPBP has also been found to modulate the activity of glutamate receptors, which may be responsible for its anticonvulsant and anxiolytic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MPBP in lab experiments is its unique chemical structure and potential therapeutic applications. MPBP has been found to exhibit a range of pharmacological effects, making it a versatile compound for studying various neurological disorders. However, one of the limitations of using MPBP is its limited availability and high cost. This may make it difficult for researchers to obtain and use in their experiments.
Orientations Futures
There are several future directions for research involving MPBP. One area of interest is its potential use in treating cognitive impairments associated with Alzheimer's disease. MPBP has been shown to improve memory and learning in animal models of Alzheimer's disease, making it a promising compound for further study. Another area of interest is its potential use in treating schizophrenia. MPBP has been found to exhibit antipsychotic properties, and further research may reveal its efficacy in treating this disorder. Additionally, more research is needed to fully understand the mechanism of action of MPBP and its potential use in treating other neurological disorders.
Méthodes De Synthèse
The synthesis of MPBP involves a series of chemical reactions starting with the reaction of 2-methylphenol with propylene oxide to form 2-methylphenyl-3-propoxy-1-propanol. This intermediate is then reacted with 1,2-dibromoethane to form 1-(2-methylphenoxy)-3-(propoxy)propan-2-ol. The final step involves the reaction of 1-(2-methylphenoxy)-3-(propoxy)propan-2-ol with 1-phenylpyrrolidin-2-one and potassium carbonate to form MPBP.
Applications De Recherche Scientifique
MPBP has been studied extensively for its potential therapeutic applications in various fields. It has been found to exhibit antipsychotic, anticonvulsant, and anxiolytic properties. MPBP has also been studied for its potential use as an antidepressant and for treating cognitive impairments associated with Alzheimer's disease.
Propriétés
IUPAC Name |
4-[1-[3-(2-methylphenoxy)propyl]benzimidazol-2-yl]-1-phenylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O2/c1-20-10-5-8-15-25(20)32-17-9-16-29-24-14-7-6-13-23(24)28-27(29)21-18-26(31)30(19-21)22-11-3-2-4-12-22/h2-8,10-15,21H,9,16-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBQGSXPKGKIKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-[3,5-dicyano-6-(4-pyridin-2-ylpiperazin-1-yl)pyridin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2572265.png)
![3-chloro-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B2572266.png)





![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide](/img/structure/B2572277.png)


![1-N',6-N'-bis[(2,4,6-trimethylphenyl)sulfonyl]hexanedihydrazide](/img/structure/B2572280.png)